4-Imino-thiazolidin-2-one
CAS No.: 19967-65-8
Cat. No.: VC20753921
Molecular Formula: C3H4N2OS
Molecular Weight: 116.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19967-65-8 |
---|---|
Molecular Formula | C3H4N2OS |
Molecular Weight | 116.14 g/mol |
IUPAC Name | 4-amino-5H-1,3-thiazol-2-one |
Standard InChI | InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |
Standard InChI Key | PECKLIXQHBFLKD-UHFFFAOYSA-N |
SMILES | C1C(=NC(=O)S1)N |
Canonical SMILES | C1C(=NC(=O)S1)N |
4-Imino-thiazolidin-2-one is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is , and it exhibits notable biological activities, including anticancer, antimicrobial, and antioxidant properties. Below is a structured analysis of its chemical characteristics, synthesis, and pharmacological relevance.
Synthesis and Chemical Reactivity
Synthetic Routes
-
Cyclization method: Reacting -aryl-2-chloroacetamides with ammonium thiocyanate under reflux conditions yields 2-(substituted-phenylimino)thiazolidin-4-one derivatives .
-
Three-component reaction: Sequential coupling of amines, isothiocyanates, and 1,2-diaza-1,3-dienes produces 2-iminothiazolidin-4-ones via S-Michael addition and intramolecular cyclization .
Reactivity
-
Oxidation: Forms sulfoxides/sulfones using or -CPBA.
-
Substitution: The imino group undergoes nucleophilic attacks with amines or thiols.
Biological Activities
Anticancer Properties
Derivatives show potent activity against cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
2-(Chlorophenyl-imino) derivative | HT29 (colon) | 15.3 | |
2-(Phenyl-imino) derivative | H460 (lung) | 12.5 |
Mechanistic studies suggest inhibition of kinase pathways and induction of apoptosis .
Antimicrobial Activity
Antioxidant Effects
The derivative 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT) exhibits:
Structure-Activity Relationships (SAR)
-
C2 substituents: Electron-withdrawing groups (e.g., Cl) enhance antibacterial and anticancer activity .
-
N3 modifications: Bulky aryl groups improve metabolic stability and target affinity .
-
Tautomeric preference: The phenylimino form increases reactivity toward biological targets .
Applications and Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume